
2-Chloro-4-(2-fluorophenyl)-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-fluorophenyl)-1-methylbenzene is an organic compound with the molecular formula C13H10ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorophenyl group at the fourth position, and a methyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)-1-methylbenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(2-fluorophenyl)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives like 2-amino-4-(2-fluorophenyl)-1-methylbenzene.
Oxidation: Formation of 2-chloro-4-(2-fluorophenyl)benzoic acid.
Reduction: Formation of 2-chloro-4-(2-fluorophenyl)-1-methylcyclohexane.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-fluorophenyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-1-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-fluorophenol: Similar structure but with a hydroxyl group instead of a methyl group.
2-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a fluorophenyl group.
4-Chloro-2-fluorotoluene: Similar structure but with the positions of chlorine and fluorine swapped.
Uniqueness
2-Chloro-4-(2-fluorophenyl)-1-methylbenzene is unique due to the presence of both chlorine and fluorophenyl groups, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H10ClF |
|---|---|
Molekulargewicht |
220.67 g/mol |
IUPAC-Name |
2-chloro-4-(2-fluorophenyl)-1-methylbenzene |
InChI |
InChI=1S/C13H10ClF/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h2-8H,1H3 |
InChI-Schlüssel |
OSKCXIBTQIXBCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)





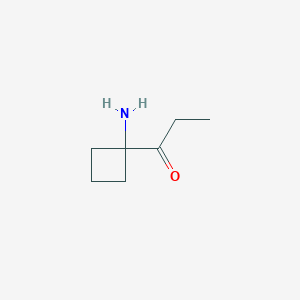
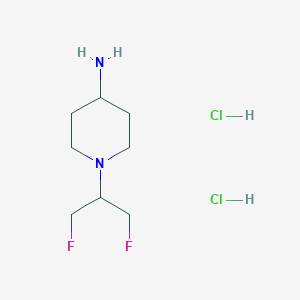

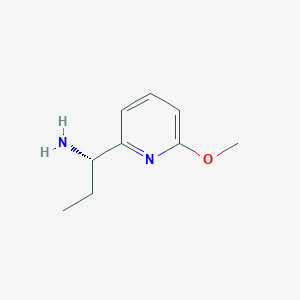

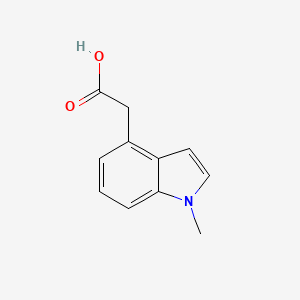
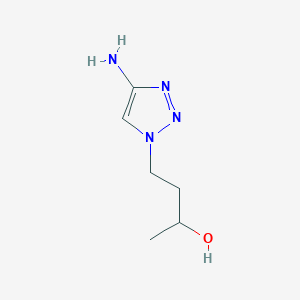
![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)
